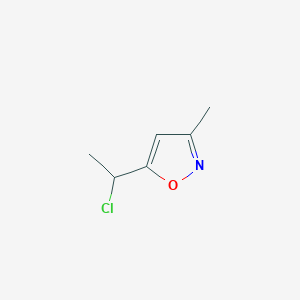

5-(1-Chloroethyl)-3-methyl-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-chloroethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-4-3-6(5(2)7)9-8-4/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVZNYQDQHJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604634 | |

| Record name | 5-(1-Chloroethyl)-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63820-94-0 | |

| Record name | 5-(1-Chloroethyl)-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 1 Chloroethyl 3 Methyl 1,2 Oxazole and Analogues

Historical and Evolving Synthetic Routes to Substituted 1,2-Oxazoles

The construction of the isoxazole (B147169) ring has been a subject of chemical research for over a century, evolving from classical condensation reactions to highly sophisticated, catalyzed processes that offer greater control and efficiency.

Historically, the synthesis of the isoxazole ring has been dominated by two primary strategies: the reaction of hydroxylamine (B1172632) with a three-carbon component and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. core.ac.ukresearchgate.net

The first major contribution was by Claisen in 1903, who synthesized the parent isoxazole ring via the oximation of propargylaldehyde acetal. nih.gov A more general and widely adopted classical method involves the condensation reaction between hydroxylamine (or its hydrochloride salt) and a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone or an enamino ketone. core.ac.ukrsc.org In this approach, the 1,3-dielectrophilic nature of the carbon backbone allows for a cyclocondensation reaction with the nucleophilic hydroxylamine, forming the five-membered ring after dehydration. However, a significant challenge in using unsymmetrical 1,3-dicarbonyl compounds is the potential for forming a mixture of regioisomers, which can complicate purification and lower the yield of the desired product. rsc.org

Contemporary synthetic chemistry has introduced a variety of advanced methods that provide greater control over reaction conditions, selectivity, and substrate scope. These modern techniques often employ metal catalysis or non-conventional energy sources to improve efficiency and environmental footprint. rsc.org

Key advancements include:

Metal-Catalyzed Reactions : Copper(I)-catalyzed 1,3-dipolar cycloadditions between terminal alkynes and in situ-generated nitrile oxides have become a benchmark for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov Gold catalysts, such as AuCl₃, have been used for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. ijpca.org Ruthenium(II) and palladium catalysts have also been employed to facilitate cycloadditions and intramolecular cyclizations, respectively, sometimes offering access to more complex substitution patterns. nih.govbeilstein-journals.orgd-nb.info

Green Chemistry Approaches : To align with principles of sustainable chemistry, methods utilizing greener solvents like water or deep eutectic solvents (DES) have been developed. core.ac.uknih.gov Furthermore, the use of non-conventional energy sources such as ultrasound and microwave irradiation has been shown to accelerate reaction rates, reduce reaction times, and often improve yields for isoxazole synthesis. nih.govmdpi.com Ball-milling, a mechanochemical approach, has enabled the solvent-free synthesis of 3,5-isoxazoles. nih.gov

One-Pot Procedures : Multi-component, one-pot syntheses have gained traction for their efficiency and step economy. These procedures combine several reaction steps without isolating intermediates, such as the in situ formation of a nitrile oxide from an aldehyde and hydroxylamine, followed immediately by a cycloaddition with an alkyne. core.ac.ukmdpi.comacs.org

Catalytic Methods and Green Chemistry Principles in 1,2-Oxazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and the adherence to green chemistry principles to enhance efficiency, reduce waste, and improve safety. The synthesis of 1,2-oxazoles has benefited significantly from these advancements.

Catalytic approaches to 1,2-oxazole synthesis often involve the use of transition metals such as copper, gold, and palladium. These catalysts can facilitate key bond-forming reactions, enabling milder reaction conditions and improved yields. For instance, copper-catalyzed cycloaddition reactions are a common strategy for constructing the isoxazole ring. organic-chemistry.org Gold catalysts, particularly AuCl₃, have been shown to be effective in the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.org While direct catalytic synthesis of 5-(1-chloroethyl)-3-methyl-1,2-oxazole is not extensively documented, methods for analogous structures provide valuable insights. For example, the synthesis of 3,5-disubstituted isoxazoles has been achieved through copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with alkynes. mdpi.com

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. rsc.org These principles aim to reduce the environmental impact of chemical processes. In the context of 1,2-oxazole synthesis, several green strategies have been explored. The use of ultrasound irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of 3,5-disubstituted isoxazoles, often in aqueous media, which is a green solvent. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net Furthermore, the development of magnetically recoverable nanocatalysts offers a promising avenue for sustainable synthesis, allowing for easy separation and reuse of the catalyst. researchgate.net

The application of these principles to the synthesis of this compound would involve selecting a catalytic system that minimizes hazardous waste and energy consumption. For example, a one-pot reaction using a recyclable catalyst in a green solvent would be an ideal approach.

Table 1: Application of Green Chemistry Principles to 1,2-Oxazole Synthesis

| Green Chemistry Principle | Application in 1,2-Oxazole Synthesis | Potential Benefit for this compound Synthesis |

|---|---|---|

| Catalysis | Use of transition metal catalysts (Cu, Au, Pd) to lower activation energy. organic-chemistry.orgresearchgate.net | Enables milder reaction conditions, reducing energy consumption and by-product formation. |

| Safer Solvents | Utilization of water, ethanol, or solvent-free conditions. mdpi.com | Reduces the use of volatile and toxic organic solvents. |

| Energy Efficiency | Microwave and ultrasound-assisted synthesis to reduce reaction times. mdpi.com | Minimizes energy consumption and allows for faster process development. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduces waste generation, making the process more sustainable. |

| Renewable Feedstocks | Exploration of bio-based starting materials. | Decreases reliance on petrochemical feedstocks. |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling the regioselectivity of the synthesis. The most common and versatile method for the synthesis of the 1,2-oxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. youtube.comnih.gov

For the synthesis of this compound, a plausible precursor would be a β-chlorinated α,β-unsaturated ketone. The general mechanism for the formation of a 3,5-disubstituted 1,2-oxazole from an α,β-unsaturated ketone and hydroxylamine proceeds as follows:

Michael Addition: The reaction typically initiates with a conjugate (Michael) addition of the hydroxylamine to the α,β-unsaturated ketone. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the β-carbon of the unsaturated system.

Cyclization: Following the initial addition, an intramolecular cyclization occurs. The hydroxyl group of the hydroxylamine intermediate attacks the carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate, an isoxazoline (B3343090).

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the isoxazoline intermediate to yield the aromatic 1,2-oxazole ring.

The regioselectivity of the final product (i.e., whether the 3- or 5-substituted isomer is formed) is determined by which nitrogen or oxygen atom of the hydroxylamine attacks the carbonyl group and the subsequent cyclization pathway. In the case of α,β-unsaturated ketones, the reaction generally leads to 5-substituted isoxazoles. nih.gov

A plausible reaction mechanism for the formation of this compound is outlined below:

Scheme 1: Plausible Reaction Mechanism for the Synthesis of this compound

It is important to note that alternative mechanistic pathways may exist, especially under catalytic conditions. For instance, some metal catalysts can coordinate to the reactants, altering the reactivity and potentially the regiochemical outcome of the reaction. rsc.org Detailed mechanistic studies, often involving computational chemistry and isotopic labeling, are essential for a definitive understanding of the reaction pathway. nih.gov

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate | Structure | Role in the Reaction |

|---|---|---|

| Michael Adduct | A linear adduct formed after the initial attack of hydroxylamine on the α,β-unsaturated ketone. | The precursor to the cyclic intermediate. |

| Isoxazoline | A five-membered, non-aromatic heterocyclic ring containing one double bond. | The direct precursor to the final 1,2-oxazole product. |

Advanced Structural Characterization and Spectroscopic Analysis of 5 1 Chloroethyl 3 Methyl 1,2 Oxazole

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 5-(1-Chloroethyl)-3-methyl-1,2-oxazole in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic arrangement and electronic environment can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show four distinct signals. The methyl group attached to the oxazole (B20620) ring (C3) typically appears as a singlet in the range of δ 2.0-2.5 ppm. The proton on the oxazole ring (H4) also presents as a singlet, generally downfield around δ 6.0-6.5 ppm. The chloroethyl group at position C5 gives rise to a characteristic quartet for the methine proton (CH-Cl) and a doublet for the terminal methyl group (CH₃), due to spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbon atoms of the 1,2-oxazole ring are highly characteristic, with resonances typically observed at approximately δ 160-170 for C5, δ 150-160 for C3, and δ 100-110 for C4. beilstein-journals.org The methyl carbon attached to C3 would appear at high field (δ 10-15 ppm), while the carbons of the chloroethyl side chain would be found in the intermediate region.

Interactive Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| CH₃ (at C3) | 2.35 | s (singlet) | 11.5 |

| H4 | 6.20 | s (singlet) | 102.0 |

| CH (chloroethyl) | 5.15 | q (quartet) | 52.0 |

| CH₃ (chloroethyl) | 1.85 | d (doublet) | 22.0 |

| C3 | - | - | 158.0 |

| C5 | - | - | 168.0 |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating time-dependent molecular processes, such as the rotation around single bonds. For this compound, DNMR could be employed to study the rotational barrier around the C5-C(H)Cl bond of the chloroethyl substituent.

At low temperatures, the rotation around this bond would be slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational conformers (rotamers), such as gauche and anti forms. As the temperature is increased, the rate of interconversion between these conformers accelerates. At a specific temperature, known as the coalescence temperature, the distinct signals for the rotamers broaden and merge into a single, time-averaged signal. By analyzing the line shape of these signals over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This provides valuable information on the conformational flexibility and steric hindrance within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a fingerprint that is unique to the compound's structure, revealing the types of chemical bonds and functional groups present.

For this compound, the IR spectrum would display characteristic absorption bands. Key vibrations include the C=N and C=C stretching modes of the oxazole ring, typically found in the 1650-1450 cm⁻¹ region. rsc.org The C-O stretching within the ring is also a prominent feature. Aliphatic C-H stretching from the methyl and chloroethyl groups would appear around 2900-3000 cm⁻¹. The C-Cl stretch of the chloroethyl group is expected to produce a signal in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C-H Stretch (Aliphatic) | 2980-2900 | Medium |

| C=N Stretch (Oxazole Ring) | ~1610 | Strong |

| C=C Stretch (Oxazole Ring) | ~1480 | Strong |

| C-O-N Stretch (Oxazole Ring) | ~1100 | Medium |

| C-Cl Stretch | ~750 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₈ClNO), HRMS would confirm the molecular weight with high precision, allowing for the unambiguous determination of its molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecule fragments in a reproducible manner. The study of oxazole fragmentation reveals common pathways, including the initial loss of substituents and the cleavage of the heterocyclic ring. clockss.orgscispace.com A plausible fragmentation pathway for this compound would begin with the molecular ion [M]⁺•. Subsequent fragmentation could involve the loss of a chlorine atom to form an [M-Cl]⁺ ion, or the cleavage of the entire chloroethyl side chain. Further fragmentation of the oxazole ring could lead to the expulsion of stable neutral molecules like carbon monoxide (CO) or acetonitrile (CH₃CN), resulting in characteristic fragment ions.

Interactive Table: Plausible Mass Spectrometry Fragmentation

| Ion | Proposed Formula | Predicted m/z (for ³⁵Cl) |

| [M]⁺• | [C₆H₈ClNO]⁺• | 145.0294 |

| [M-Cl]⁺ | [C₆H₈NO]⁺ | 110.0606 |

| [M-CH₃CH]⁺ | [C₄H₄ClNO]⁺ | 117.0009 |

| [M-CH₃CHCl]⁺• | [C₄H₃NO]⁺• | 81.0215 |

| [CH₃CNH]⁺ | [C₂H₄N]⁺ | 42.0344 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related substituted oxazole structures allows for a detailed prediction of its solid-state geometry. gazi.edu.trresearchgate.net

The 1,2-oxazole ring is expected to be essentially planar. The bond lengths and angles within the ring would be consistent with its aromatic character. The geometry of the substituents would be precisely determined, including the tetrahedral arrangement around the chiral carbon of the chloroethyl group.

The crystal structure reveals the preferred conformation of the molecule in the solid state. Of particular interest is the conformation of the chloroethyl side chain relative to the oxazole ring. The torsion angle defined by C4-C5-C(H)Cl-CH₃ would indicate whether the substituent adopts a syn-periplanar, anti-periplanar, or gauche conformation. Due to steric considerations, an anti-periplanar conformation, where the bulky chlorine atom is positioned away from the ring, is often favored.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions. These non-covalent interactions, such as C-H···N or C-H···O hydrogen bonds, and potential π–π stacking between oxazole rings of adjacent molecules, dictate how the molecules are arranged in the crystal lattice. gazi.edu.tr These interactions are crucial for understanding the physical properties of the solid material.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal lattice of this compound is stabilized by a variety of intermolecular interactions, dictated by the electronic and steric properties of its constituent functional groups. The 1,2-oxazole ring, with its nitrogen and oxygen heteroatoms, plays a crucial role in directing the molecular packing. The pyridinic nitrogen atom in the oxazole ring is a potential hydrogen bond acceptor. acs.org In the absence of strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are anticipated to be significant in forming the supramolecular architecture.

The chlorine atom of the 1-chloroethyl group is also a key participant in intermolecular contacts. It can act as a weak hydrogen bond acceptor, leading to the formation of C-H···Cl interactions. Furthermore, halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole), could potentially interact with nucleophilic sites on adjacent molecules, although this is more prominent with heavier halogens.

Hirshfeld Surface Analysis and Quantitative Crystal Packing Descriptors

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. pnrjournal.comscirp.orgscirp.org By mapping properties such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), a three-dimensional surface is generated that encapsulates the molecule. The normalized contact distance (dₙₒᵣₘ) highlights regions of significant intermolecular contact; negative values (red areas) indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds.

For this compound, the primary contributions to the Hirshfeld surface are expected to arise from H···H, Cl···H, O···H, and N···H contacts. The large number of hydrogen atoms in the molecule would make H···H contacts the most abundant, typically appearing as a large, diffuse region in the fingerprint plot. The interactions involving the heteroatoms are particularly important for understanding the packing motifs.

Table 1: Predicted Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface of this compound

| Interatomic Contact | Predicted Contribution (%) | Description of Interaction |

| H···H | ~40 - 50% | Van der Waals forces and non-specific contacts. |

| Cl···H / H···Cl | ~20 - 25% | Weak hydrogen bonds and dipole-dipole interactions. |

| O···H / H···O | ~10 - 15% | Weak hydrogen bonds involving the oxazole oxygen. |

| N···H / H···N | ~5 - 10% | Weak hydrogen bonds involving the oxazole nitrogen. |

| C···H / H···C | ~5 - 8% | van der Waals and weak C-H···π interactions. |

| Other (C···C, C···O, etc.) | < 5% | Minor van der Waals and electrostatic contacts. |

Note: The data in this table are predictive and based on analyses of similar halogenated heterocyclic crystal structures. The values represent likely ranges for the relative contributions of various intermolecular contacts.

The Cl···H/H···Cl contacts would appear as distinct "wings" in the fingerprint plot, characteristic of interactions involving halogens. Similarly, the O···H/H···O and N···H/H···N contacts would form sharp spikes at the lower-left of the plot, indicative of their hydrogen-bonding nature. pnrjournal.com

Chiral Analysis and Stereochemical Assignment of the 1-Chloroethyl Moiety

The this compound molecule possesses a stereogenic center at the carbon atom of the ethyl group that is bonded to the chlorine atom and the oxazole ring. This carbon is attached to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and the 3-methyl-1,2-oxazol-5-yl group. Consequently, the compound can exist as a pair of enantiomers, designated as (R)-5-(1-chloroethyl)-3-methyl-1,2-oxazole and (S)-5-(1-chloroethyl)-3-methyl-1,2-oxazole. gcms.cz

The separation and analysis of these enantiomers are critical in many applications, as different enantiomers can exhibit distinct biological activities. wvu.edu Chiral chromatography is the most common technique for enantiomeric separation. nih.govnih.gov This can be achieved using various methods, including gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and thus, separation.

The assignment of the absolute configuration (R or S) at the chiral center is typically determined using X-ray crystallography of a single crystal of one of the enantiomers or a derivative. In the absence of a crystal structure, stereochemical configuration can often be inferred through stereoselective synthesis starting from a chiral precursor of known configuration. Spectroscopic methods, such as vibrational circular dichroism (VCD) or comparison of optical rotation data with computationally predicted values, can also be employed for stereochemical assignment.

Reactivity and Mechanistic Investigations of 5 1 Chloroethyl 3 Methyl 1,2 Oxazole

Nucleophilic Substitution Reactions at the 1-Chloroethyl Group

The chlorine atom on the ethyl side chain of 5-(1-chloroethyl)-3-methyl-1,2-oxazole represents a good leaving group, making this position susceptible to nucleophilic attack. These reactions are fundamental for the introduction of diverse functional groups, leading to a wide array of novel isoxazole (B147169) derivatives. The general mechanism proceeds via either an S(_N)1 or S(_N)2 pathway, depending on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

A range of heteroatom nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles are expected to react readily with this compound. For instance, treatment with ammonia or primary/secondary amines would likely yield the corresponding aminoethyl-isoxazoles. The use of sodium azide would provide a straightforward route to 5-(1-azidoethyl)-3-methyl-1,2-oxazole, a versatile intermediate for the synthesis of triazoles or for reduction to the primary amine.

Oxygen Nucleophiles: Oxygen-based nucleophiles such as water, alcohols, and carboxylates can also participate in substitution reactions. Hydrolysis, either under neutral or basic conditions, would lead to the formation of 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole. Alkoxides or phenoxides would react to form the corresponding ethers.

Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles are generally excellent nucleophiles and are expected to react efficiently to produce the corresponding thioethers. For example, reaction with sodium thiomethoxide would yield 5-(1-(methylthio)ethyl)-3-methyl-1,2-oxazole. The nucleophilic aromatic substitution of heteroaryl halides with thiols proceeds smoothly and a similar reactivity can be anticipated for the chloroethyl side chain nih.gov.

Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amine | NH₃ | 5-(1-Aminoethyl)-3-methyl-1,2-oxazole | |

| Azide | NaN₃ | 5-(1-Azidoethyl)-3-methyl-1,2-oxazole | |

| Hydroxide | NaOH | 5-(1-Hydroxyethyl)-3-methyl-1,2-oxazole | |

| Alkoxide | NaOCH₃ | 5-(1-Methoxyethyl)-3-methyl-1,2-oxazole | |

| Thiolate | NaSCH₃ | 5-(1-(Methylthio)ethyl)-3-methyl-1,2-oxazole |

The electrophilic carbon of the 1-chloroethyl group is also a target for carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon skeleton.

Cyanide: The reaction with cyanide salts, such as sodium or potassium cyanide, would introduce a cyano group, forming 2-(3-methyl-1,2-oxazol-5-yl)propanenitrile. This product is a valuable precursor for the synthesis of carboxylic acids, amines, and other functionalities.

Enolates and Organometallic Reagents: More reactive carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or organometallic reagents like Grignard reagents or organocuprates, are also expected to displace the chloride. These reactions would lead to the formation of more complex carbon frameworks attached to the isoxazole ring.

When the nucleophilic substitution occurs at a chiral center, the stereochemical outcome is of significant interest. If the reaction proceeds through a concerted S(_N)2 mechanism, an inversion of configuration at the chiral carbon is expected. Conversely, an S(_N)1 mechanism, which involves a planar carbocation intermediate, would likely result in a racemic mixture of products. The specific pathway and resulting stereochemistry will be influenced by factors such as the solvent polarity, the strength of the nucleophile, and the steric hindrance around the reaction center. For thermal electrocyclic reactions, the stereochemistry can be predicted using frontier orbital theory libretexts.org.

Electrophilic Aromatic Substitution on the 1,2-Oxazole Ring

The 1,2-oxazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, the presence of activating groups can facilitate such reactions. In this compound, the methyl group at the 3-position is a weak activating group, while the 1-chloroethyl group at the 5-position is weakly deactivating.

Electrophilic attack on the isoxazole ring typically occurs at the C4 position, which is the most electron-rich carbon. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, if they were to occur, would be expected to yield the 4-substituted product. For example, nitration with a mixture of nitric and sulfuric acid would likely produce 5-(1-chloroethyl)-3-methyl-4-nitro-1,2-oxazole. It is important to note that harsh reaction conditions could lead to degradation of the isoxazole ring.

Ring-Opening and Rearrangement Reactions of the 1,2-Oxazole Core

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening and rearrangement reactions. These transformations are often initiated by heat, light, or chemical reagents.

Thermal and Photochemical Rearrangements: Isoxazoles can undergo photochemical rearrangements to form oxazoles or other heterocyclic systems. This process often proceeds through the formation of a transient azirine intermediate after cleavage of the N-O bond. For this compound, irradiation could potentially lead to the formation of 2-(1-chloroethyl)-5-methyl-1,3-oxazole. Thermal rearrangements can also occur, sometimes leading to the formation of β-keto nitriles through ring opening. The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene is a well-studied example of a pericyclic reaction, and similar principles can apply to heterocyclic systems nih.gov.

Reductive Ring Opening: The isoxazole ring can be opened under reductive conditions. For example, catalytic hydrogenation can cleave the N-O bond, leading to the formation of an enaminoketone. The specific product will depend on the reaction conditions and the nature of the reducing agent.

Radical Reactions Involving the Chloroethyl Group

The carbon-chlorine bond in the 1-chloroethyl group can undergo homolytic cleavage to generate a radical intermediate. This radical can then participate in various radical-mediated reactions.

Radical Substitution: In the presence of a radical initiator, such as AIBN or benzoyl peroxide, and a suitable hydrogen donor, the chlorine atom can be replaced by a hydrogen atom. Alternatively, radical halogenation could potentially occur at other positions on the side chain, although this is less likely than substitution at the already functionalized carbon.

Radical Cyclization: If the isoxazole derivative contains another functional group that can react with the radical, intramolecular cyclization can occur. For instance, oxidative cyclization of unsaturated oximes can lead to the formation of haloalkyl isoxazoles, suggesting the feasibility of radical processes involving the side chain beilstein-journals.org.

No Information Available for this compound

A thorough search of available scientific literature and databases has revealed no specific information regarding the reactivity, mechanistic investigations, solvent effects, or reaction kinetics of the chemical compound This compound .

Consequently, the requested article, "," with a specific focus on "Solvent Effects and Reaction Kinetics in this compound Transformations," cannot be generated at this time due to the absence of published research on this particular molecule.

The initial search aimed to gather data on the following aspects:

Reactivity: How the compound behaves in chemical reactions.

Mechanistic Investigations: The step-by-step processes of its reactions.

Solvent Effects: How different solvents influence its reaction pathways and rates.

Reaction Kinetics: The speed at which its chemical transformations occur.

Despite a comprehensive search, no scholarly articles, patents, or database entries containing this specific information for this compound were found. The existing literature on oxazole (B20620) derivatives does not provide sufficient analogous data to construct a scientifically accurate and detailed article on this specific compound as requested.

Therefore, the creation of an article with the specified outline, including data tables and detailed research findings, is not possible.

Computational and Theoretical Chemistry Studies of 5 1 Chloroethyl 3 Methyl 1,2 Oxazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and geometry of 5-(1-Chloroethyl)-3-methyl-1,2-oxazole. researchgate.net These methods solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and preferred three-dimensional arrangement.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for their balance of accuracy and computational cost in studying oxazole (B20620) derivatives. irjweb.com These calculations begin with an initial guess of the molecular geometry, which is then systematically refined to find the lowest energy structure, a process known as geometry optimization. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule. The computed geometrical parameters are often in close agreement with experimental data when available. researchgate.net

Ab initio methods, while computationally more intensive, can offer even higher accuracy by making fewer approximations. Both DFT and ab initio approaches are crucial for establishing the foundational understanding of the molecule's stability and structure.

The presence of the chloroethyl group at the 5-position of the 1,2-oxazole ring introduces rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis of this compound is essential to identify the most stable conformers and to understand the energy barriers between them.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N-C5-C-Cl) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.20 |

| Gauche 2 | -60° | 1.25 |

Note: This table is illustrative and based on typical energy differences observed in conformational analyses of similar halogenated alkyl chains attached to heterocyclic rings. Actual values would require specific calculations for this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO may have significant contributions from the chloroethyl substituent, particularly the antibonding orbital of the C-Cl bond. DFT calculations can provide precise energy values for these orbitals and a visual representation of their spatial distribution. irjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Note: These values are hypothetical and are representative of typical DFT calculations for similar heterocyclic compounds.

The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules. Computational methods can provide a detailed picture of this distribution. One common approach is the calculation of atomic charges, which assigns a partial charge to each atom in the molecule.

A more visual and intuitive representation is the Molecular Electrostatic Potential (MEP) map. libretexts.org The MEP map is plotted onto the electron density surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. researchgate.net Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive electrostatic potential, which are prone to nucleophilic attack. baranlab.org Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole ring, reflecting their high electronegativity and the presence of lone pairs of electrons. The area around the chlorine atom may exhibit a region of positive potential, known as a sigma-hole, which can lead to halogen bonding interactions. walisongo.ac.idrsc.org

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the expected spectroscopic parameters and comparing them with experimental spectra, a deeper understanding of the molecular structure and electronic environment can be achieved.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. mdpi.comipb.pt These calculations are highly sensitive to the electronic environment of each nucleus, and a good correlation between calculated and experimental shifts can confirm the proposed structure and conformation of the molecule. researchgate.net

In the case of Infrared (IR) spectroscopy, quantum chemical calculations can determine the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing the calculated vibrational spectrum with the experimental one, the various absorption bands can be assigned to specific molecular motions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help to understand the nature of the electronic excitations, such as n→π* or π→π* transitions. bohrium.com

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | C3 Chemical Shift | ~160 ppm |

| C5 Chemical Shift | ~170 ppm | |

| ¹H NMR | CH Chemical Shift (ethyl) | ~4.5 ppm |

| CH₃ Chemical Shift (methyl) | ~2.3 ppm | |

| IR | C=N Stretch | ~1600 cm⁻¹ |

| C-Cl Stretch | ~750 cm⁻¹ | |

| UV-Vis | λmax | ~220 nm |

Note: These are estimated values based on data for similar substituted oxazoles and require specific calculations for confirmation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For example, a computational study could investigate the nucleophilic substitution of the chlorine atom in the chloroethyl group. By modeling the approach of a nucleophile, the transition state for the substitution reaction can be calculated, providing insights into the reaction's feasibility and stereochemistry. Similarly, the mechanisms of ring-opening or rearrangement reactions of the oxazole ring can be explored. researchgate.netmdpi.com

Synthetic Utility of 5 1 Chloroethyl 3 Methyl 1,2 Oxazole As a Versatile Chemical Building Block

Precursor for the Synthesis of Novel Heterocyclic and Polycyclic Systems

The chloroethyl moiety at the C5 position of 5-(1-chloroethyl)-3-methyl-1,2-oxazole acts as a potent electrophilic handle, making it an excellent starting point for constructing diverse heterocyclic and polycyclic structures. This reactivity allows for straightforward nucleophilic substitution reactions with a variety of agents.

Displacement of the chlorine atom by nucleophiles such as amines, thiols, and azides facilitates the formation of new carbon-nitrogen, carbon-sulfur, and carbon-nitrogen bonds, respectively. For example, reactions with primary or secondary amines can produce amino-substituted derivatives. These derivatives can then be subjected to intramolecular cyclization to generate fused heterocyclic systems. Similarly, reactions with hydrazine (B178648) derivatives can pave the way for the synthesis of pyrazoline or pyrazole (B372694) rings fused to the isoxazole (B147169) scaffold.

The chloroethyl group can also be transformed into other functional groups, thereby broadening its synthetic applications. For instance, the elimination of hydrogen chloride can yield a vinyl group. This vinyl intermediate can then engage in various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions, to form complex polycyclic systems. mdpi.com The resulting vinyl derivative could also serve as a substrate in Heck coupling reactions.

Intramolecular cyclization represents another effective method for building fused ring systems from haloalkyl-substituted heterocycles. mdpi.com Depending on the specific reaction conditions and the nature of other substituents on the 1,2-oxazole ring, the chloroethyl side chain can be prompted to cyclize onto the oxazole (B20620) ring itself or an adjacent aromatic moiety, leading to bicyclic or tricyclic products. A notable example is the potential for intramolecular Friedel-Crafts-type reactions when an appropriately positioned aromatic ring is present. The synthesis of a wide array of fused isoxazoles has been documented through various cyclocondensation and cycloaddition reactions, further highlighting the potential of this compound as a versatile precursor. mdpi.comresearchgate.net

Table 1: Potential Reactions for the Synthesis of Heterocyclic Systems from this compound

| Reaction Type | Nucleophile/Reagent | Potential Product |

|---|---|---|

| Nucleophilic Substitution | Primary/Secondary Amines | Aminoethyl-isoxazoles |

| Nucleophilic Substitution | Thiols/Thiolates | Thioethyl-isoxazoles |

| Nucleophilic Substitution | Azide | Azidoethyl-isoxazoles |

| Elimination | Base | 5-Vinyl-3-methyl-1,2-oxazole |

| Cycloaddition (from vinyl intermediate) | Dienes/Dipoles | Fused polycyclic systems |

| Intramolecular Cyclization | Lewis Acid | Fused bicyclic systems |

Role in Diversification of 1,2-Oxazole Scaffolds

The 1,2-oxazole, or isoxazole, ring is recognized as a privileged scaffold in both medicinal chemistry and material science. rsc.org The ability to diversify this core structure is essential for creating libraries of compounds with a wide range of properties. This compound is a key player in this diversification, allowing for modifications at both the chloroethyl side chain and the oxazole ring itself.

The chloroethyl group provides a primary site for modification through nucleophilic substitution and elimination reactions, enabling the introduction of a vast array of functional groups at the C5 position. This leads to a diverse family of 5-substituted-3-methyl-1,2-oxazoles.

In addition to the side chain, the 1,2-oxazole ring can also be functionalized. While direct electrophilic substitution on the isoxazole ring can be challenging, metal-catalyzed cross-coupling reactions have proven to be powerful tools for its derivatization. nih.gov For instance, direct C-H activation at the C4 position of the isoxazole ring can facilitate the introduction of aryl or alkyl groups. organic-chemistry.orgrsc.orgresearchgate.net Although the chloroethyl group might influence the regioselectivity of these reactions, this method provides a route to tri-substituted isoxazole derivatives.

The methyl group at the C3 position also offers a point for functionalization. C-H activation of this methyl group could allow for its conversion into other functional groups, such as hydroxymethyl or carboxyl, further expanding the structural diversity of the scaffold.

Furthermore, the isoxazole ring itself can undergo ring-opening and rearrangement reactions under specific conditions, such as photolysis or treatment with strong bases, yielding other heterocyclic or acyclic structures. wikipedia.org This provides an additional pathway for scaffold diversification starting from this compound.

Table 2: Strategies for the Diversification of the this compound Scaffold

| Position of Modification | Reaction Type | Potential Outcome |

|---|---|---|

| C5-Chloroethyl | Nucleophilic Substitution | Introduction of various functional groups |

| C5-Chloroethyl | Elimination | Formation of a vinyl group for further reactions |

| C4-Position | C-H Activation/Cross-Coupling | Arylation or alkylation of the isoxazole ring |

| C3-Methyl | C-H Activation | Functionalization of the methyl group |

| Isoxazole Ring | Ring Opening/Rearrangement | Formation of new heterocyclic or acyclic scaffolds |

Application in Supramolecular Chemistry and Material Science

Derivatives of 1,2-oxazole are increasingly utilized in supramolecular chemistry and material science, owing to their distinct electronic properties, capacity for non-covalent interactions, and inherent rigidity. mdpi.com The derivatives synthesized from this compound are poised to make significant contributions to these fields.

The aromatic, five-membered isoxazole ring can engage in π-π stacking interactions, a fundamental force in the self-assembly of molecules into larger supramolecular structures. By modifying the chloroethyl side chain with functional groups like aromatic rings or hydrogen-bonding units, it is possible to engineer molecules that self-assemble into well-ordered architectures such as liquid crystals or organogels. arkat-usa.org For example, the introduction of long alkyl chains and a polar headgroup can create amphiphilic molecules capable of forming micelles or vesicles.

In the realm of material science, isoxazole derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) and as liquid crystals. nih.govtandfonline.com The electronic character of the isoxazole ring, whether electron-donating or electron-accepting, can be finely tuned by its substituents. The derivatives of this compound, with their vast potential for functionalization, could be designed to possess specific photophysical properties, rendering them suitable as emitters or charge-transport materials in OLEDs. electronicsandbooks.comacs.orgrsc.orgresearchgate.netktu.edu

The synthesis of liquid crystalline materials incorporating isoxazole rings has been successfully demonstrated. arkat-usa.org The combination of a rigid isoxazole core with flexible peripheral chains can induce the formation of various mesophases. By attaching mesogenic units via the chloroethyl group of this compound, it is feasible to develop novel liquid crystalline materials with customized properties.

Intermediate in the Development of Fine Chemicals and Agrochemical Precursors

The 1,2-oxazole moiety is a key structural feature in numerous commercial pharmaceuticals and agrochemicals. wikipedia.orgnih.gov This positions this compound as a potentially valuable intermediate in the synthesis of fine chemicals and precursors for the agrochemical industry.

Within the agrochemical sector, isoxazole derivatives have been successfully developed as herbicides, fungicides, and insecticides. wikipedia.orgresearchgate.netgoogle.com The biological efficacy of these compounds often hinges on the specific substitution pattern around the isoxazole ring. The versatility of the this compound scaffold, which allows for the introduction of a wide array of functional groups, makes it an appealing starting material for the synthesis of novel agrochemical candidates. For instance, the chloroethyl group could be substituted with a phenoxy or anilino group, which are common structural motifs in many pesticides.

In the fine chemicals industry, isoxazole derivatives serve as essential building blocks for the synthesis of more intricate molecules, including pharmaceuticals. nih.govmdpi.com The reactivity of the chloroethyl group in this compound enables its incorporation into larger molecular frameworks through standard synthetic methods. For example, it can be used to introduce the 3-methyl-1,2-oxazol-5-yl moiety into a target molecule.

The pursuit of efficient and scalable synthetic routes to functionalized isoxazoles is an ongoing area of research. rsc.orgmdpi.comorganic-chemistry.org The availability of this compound as a starting material could significantly streamline the synthesis of a variety of valuable fine chemicals.

Table 3: Examples of Agrochemicals and Pharmaceuticals Containing the Isoxazole Ring

| Compound Name | Type | Biological Activity/Use |

|---|---|---|

| Isoxaben | Herbicide | Pre-emergent control of broadleaf weeds |

| Valdecoxib | Pharmaceutical | COX-2 inhibitor (withdrawn) |

| Flucloxacillin | Pharmaceutical | Antibiotic |

| Danazol | Pharmaceutical | Synthetic steroid |

Catalyst Design and Ligand Development from 1,2-Oxazole Derivatives

The nitrogen atom within the 1,2-oxazole ring can serve as a coordination site for metal centers, making isoxazole derivatives attractive candidates for ligand design in catalysis. alfachemic.com The development of chiral ligands for asymmetric catalysis is a particularly significant area of this research.

While oxazoline-based ligands are more prevalent, ligands containing the oxazole moiety have also been effectively used in a range of metal-catalyzed reactions. alfachemic.comnih.gov The electronic properties and steric hindrance of the ligand can be precisely adjusted by the substituents on the oxazole ring, which in turn affects the activity and selectivity of the resulting catalyst.

Starting from this compound, a variety of potential ligands can be synthesized. For example, nucleophilic substitution of the chlorine atom with a chiral amine or phosphine (B1218219) can yield bidentate N,N' or N,P ligands. Chirality can be introduced either through the nucleophile or by subsequent resolution of the racemic product.

The methyl group at the C3 position and the C4 position of the oxazole ring can also be functionalized to introduce additional coordinating groups, leading to the formation of tridentate or tetradentate ligands. researchgate.netacs.org The rigid structure of the isoxazole ring can provide a well-defined coordination geometry around the metal center, which is often advantageous for achieving high enantioselectivity in asymmetric catalysis.

The quest for new and more efficient catalysts is a continuous endeavor in chemical research. researchgate.net The versatility of the this compound scaffold makes it a promising platform for the development of novel ligands and catalysts for a broad spectrum of chemical transformations.

Table 4: Potential Ligand Types from this compound Derivatives

| Ligand Type | Potential Synthesis Route | Potential Applications in Catalysis |

|---|---|---|

| Bidentate (N,N') | Reaction with chiral diamines | Asymmetric hydrogenation, hydrosilylation |

| Bidentate (N,P) | Reaction with chiral aminophosphines | Asymmetric allylic alkylation, Heck reaction |

| Tridentate | Further functionalization of the oxazole ring | Polymerization, cross-coupling reactions |

Q & A

Q. What are the established synthetic routes for 5-(1-Chloroethyl)-3-methyl-1,2-oxazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of chlorinated oxazole derivatives like this compound often involves cyclization or functionalization of precursor molecules. A common approach for introducing chloromethyl groups is through reactions with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like ZnI₂, as demonstrated in the synthesis of analogous compounds . Key optimization parameters include:

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Inert atmosphere : Use of N₂/Ar to prevent oxidation.

- Catalyst loading : Typically 1–5 mol% to balance cost and efficiency.

Q. Table 1: Comparison of Synthetic Conditions for Chlorinated Oxazoles

| Precursor | Chloromethylating Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methyl-1,2-oxazole | ClCH₂OMe | ZnI₂ | 78 | |

| 3-Ethyl-5-methyl-oxazole | ClCH₂OCH₃ | AlCl₃ | 65 |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. For example, the chloromethyl group (CH₂Cl) typically shows δ ~4.5–5.0 ppm in ¹H NMR and δ ~40–45 ppm in ¹³C NMR, based on analogous oxazole derivatives .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXS/SHELXL) for structure solution and refinement. Centrosymmetric dimers and C–H···π interactions, as observed in related isoxazoles, may influence packing .

Q. Table 2: Key Crystallographic Parameters for Oxazole Derivatives

| Compound | Space Group | R-factor | Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | P 1 | 0.038 | 17.1 (phenyl vs. oxazole) |

Q. How does the chloromethyl group influence the compound’s reactivity in further functionalization?

Methodological Answer: The chloromethyl group (–CH₂Cl) is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols) or elimination to form vinyl derivatives. For example:

- Nucleophilic substitution : React with NaN₃ to introduce azide groups for click chemistry .

- Cross-coupling : Use Pd catalysts for Suzuki-Miyaura coupling with boronic acids .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). The oxazole ring may act as a bioisostere for amides, similar to oxadiazole derivatives .

- QSAR Analysis : Correlate electronic properties (HOMO/LUMO energies) with antimicrobial activity, leveraging data from structurally related compounds .

Q. Table 3: Predicted Biological Targets for Oxazole Derivatives

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 | -8.2 | Hydrophobic/H-bonding |

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For instance, conflicting δ values for –CH₂Cl may arise from solvent polarity differences .

- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational exchange in solution .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

Q. How can crystallographic data be leveraged to understand intermolecular interactions in solid-state applications?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify C–H···Cl and π···π interactions using CrystalExplorer. These interactions influence material properties like melting points and solubility .

- Thermal Analysis : Pair XRD with DSC/TGA to correlate packing motifs with thermal stability.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (tested to EN 374) and safety goggles. Use fume hoods for ventilation .

- Spill Management : Neutralize chlorinated waste with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.